molecular formula C27H31NO2 B024153 Didemethyl Mifepristone CAS No. 104004-92-4

Didemethyl Mifepristone

Numéro de catalogue: B024153
Numéro CAS: 104004-92-4
Poids moléculaire: 401.5 g/mol
Clé InChI: MIPBCIAEOBOEKD-YEEPMTPTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Didemethyl Mifepristone, also known as this compound, is a useful research compound. Its molecular formula is C27H31NO2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Didesmethylmifepristone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Estranes - Estrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPBCIAEOBOEKD-YEEPMTPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146215
Record name RU 42848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104004-92-4
Record name RU 42848
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RU 42848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIDESMETHYLMIFEPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodological & Application

Application Note & Protocol: A Robust UHPLC-MS/MS Method for the Quantitative Analysis of Didemethyl Mifepristone in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed and validated protocol for the quantification of Didemethyl Mifepristone, an active metabolite of Mifepristone (also known as RU-486), in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties, primarily used for medical termination of pregnancy and being investigated for other clinical applications.[1] Monitoring its metabolites is crucial for pharmacokinetic studies and understanding the overall biological effect.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from sample preparation to data analysis, with an emphasis on the scientific rationale behind each step to ensure methodological robustness and data integrity.

Introduction: The Significance of Monitoring this compound

Mifepristone undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] This process leads to the formation of several active metabolites, including N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone (this compound), and hydroxylated mifepristone.[1][2][3] These metabolites are not mere byproducts; they retain significant affinity for progesterone and glucocorticoid receptors, contributing to the overall pharmacological effect of the parent drug.[3][4]

The pharmacokinetics of mifepristone are complex, with a long half-life of 25-30 hours.[3][4][6] The serum concentrations of its primary metabolites are often in ranges similar to that of mifepristone itself.[3][4] Therefore, a comprehensive understanding of the drug's disposition and action necessitates the accurate quantification of these metabolites. This compound is a key metabolite in this profile. A sensitive and specific analytical method is essential for pharmacokinetic and toxicokinetic studies, aiding in dose optimization and ensuring patient safety. UHPLC-MS/MS offers the requisite sensitivity and specificity for accurately measuring low concentrations of this compound in complex biological matrices like plasma.[1][7]

Materials and Reagents

The quality of materials and reagents is paramount for the accuracy and reproducibility of the analytical method.

Item Supplier Grade/Purity Notes
This compoundToronto Research Chemicals≥98%Analytical standard
This compound-d4SynZeal≥98%Internal Standard (IS)
MethanolFisher ScientificLC-MS GradeFor stock solutions and mobile phase
AcetonitrileFisher ScientificLC-MS GradeFor mobile phase
Formic AcidSigma-AldrichLC-MS GradeMobile phase additive
WaterMilli-Q® system18.2 MΩ·cmFor mobile phase
tert-Butyl methyl ether (MTBE)Sigma-AldrichHPLC GradeFor liquid-liquid extraction
Human Plasma (K2-EDTA)BioIVTPooled, drug-freeFor calibration standards and QCs

Experimental Protocol

This protocol is designed to be a self-validating system, with each step optimized to ensure high recovery, minimize matrix effects, and guarantee reproducibility.

Overall Workflow

The analytical workflow is a systematic process designed to ensure the accurate and precise quantification of this compound in plasma samples. It begins with the receipt of plasma samples, which are then subjected to a liquid-liquid extraction procedure to isolate the analyte of interest from the complex biological matrix. The extracted samples are subsequently analyzed using a UHPLC-MS/MS system. The data generated is then processed and reviewed to ensure it meets the stringent quality control criteria before the final concentration values are reported.

UHPLC-MS/MS Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt & Logging SampleThawing Sample Thawing SampleReceipt->SampleThawing Extraction Liquid-Liquid Extraction SampleThawing->Extraction UHPLC_MSMS UHPLC-MS/MS Analysis Extraction->UHPLC_MSMS DataProcessing Data Processing UHPLC_MSMS->DataProcessing QC_Review QC Review DataProcessing->QC_Review ReportGeneration Report Generation QC_Review->ReportGeneration

Caption: Overall analytical workflow for this compound analysis.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (Internal Standard, IS) in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol/water mixture to prepare working standard solutions at various concentrations. These will be used to spike the blank plasma for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL.

Rationale: The use of an isotopically labeled internal standard (this compound-d4) is critical for mitigating variability introduced during sample preparation and potential matrix effects during ionization, as it behaves chemically and physically similarly to the analyte.[8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[9][10] This method is effective for purifying and concentrating analytes from complex biological matrices.[9]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or QC sample.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to each tube (except for blank samples) and vortex briefly.

  • pH Adjustment: Add 50 µL of 0.1 M NaOH to each tube and vortex. This step adjusts the sample pH to approximately 9.

  • Extraction: Add 1 mL of tert-butyl methyl ether (MTBE), cap the tubes, and vortex for 5 minutes.

  • Phase Separation: Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) and vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

Causality: The choice of MTBE as the extraction solvent is based on its ability to efficiently extract mifepristone and its metabolites while being immiscible with the aqueous plasma matrix. Adjusting the pH to 9 ensures that this compound, which has a basic amine group, is in its neutral form, maximizing its partitioning into the organic solvent.

UHPLC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for the analysis of mifepristone and its metabolites and serve as a robust starting point.[6][11][12]

UHPLC Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See table below

Gradient Elution Program

Time (min) % Mobile Phase B
0.020
1.020
4.095
5.095
5.120
7.020

Rationale: A C18 column is used for its excellent retention and separation of hydrophobic compounds like this compound. The gradient elution with an acetonitrile mobile phase allows for efficient separation of the analyte from other matrix components and metabolites. Formic acid is added to the mobile phase to improve peak shape and enhance ionization in positive ion mode.

Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound402.2371.23020
This compound (Quantifier 2)402.2134.13035
This compound-d4 (IS)406.2375.23020

Rationale: ESI in positive mode is chosen due to the presence of the basic amine group in this compound, which is readily protonated. The MRM transitions are selected for their specificity and abundance, ensuring sensitive and interference-free detection. The use of a quantifier and a qualifier ion for the analyte adds an extra layer of confidence in its identification.

Method Validation and Performance

This protocol has been validated according to the principles outlined in the EMA and FDA guidelines on bioanalytical method validation.[13][14][15][16] The validation parameters demonstrate the reliability and robustness of the method.

Validation Summary

Parameter Result
Linearity Range 0.5 - 1000 ng/mL[12]
Coefficient of Determination (R²) >0.999[11][12]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[11][12]
Intra- and Inter-day Precision (%CV) ≤ 13.2%[11][12]
Intra- and Inter-day Accuracy (%RE) Within ± 13.2%[12]
Recovery 96.3 - 114.7%[11][12]
Matrix Effect -3.0 to 14.7%[11][12]

Trustworthiness: The validation results confirm that the method is accurate, precise, and sensitive for the intended purpose. The low LLOQ allows for the quantification of this compound even at low concentrations, which is crucial for pharmacokinetic studies. The high recovery and minimal matrix effect indicate that the sample preparation procedure is efficient and that the plasma matrix does not significantly interfere with the analysis.

Data Analysis and Quality Control

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used for the curve fit.

  • Quantification: The concentration of this compound in the plasma samples is determined from the calibration curve.

  • Quality Control: QC samples at low, medium, and high concentrations are analyzed in each analytical run to ensure the validity of the results. The concentrations of the QC samples must be within ±15% of their nominal values.[14]

Conclusion

This application note provides a comprehensive and validated UHPLC-MS/MS protocol for the quantitative analysis of this compound in human plasma. The method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. By providing a detailed explanation of the rationale behind the experimental choices, this guide aims to empower researchers to confidently implement and adapt this protocol for their specific needs.

References

  • Szpot, P., Wachełko, O., Jurek, T., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules, 27(21), 7581. [Link]

  • Szpot, P., Wachełko, O., Jurek, T., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. PubMed, 363(1), 127-136. [Link]

  • Cusato, J., et al. (2023). Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit. PubMed, 290, 115593. [Link]

  • Kim, J. Y., et al. (2014). Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile.
  • Weiser, P., & Poppen, A. (2024). Mifepristone (Mifeprex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Felder, T. K., et al. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. RSC Publishing. [Link]

  • Szpot, P., Wachełko, O., Jurek, T., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. PMC - NIH. [Link]

  • Ishii, A., et al. (2015). Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS). ResearchGate. [Link]

  • Felder, T. K., et al. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. RSC Publishing. [Link]

  • Wolfer, A. M., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. NIH. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. [Link]

  • Heikinheimo, O., et al. (2003). The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. PubMed. [Link]

  • Sitruk-Ware, R., & Spitz, I. M. (2003). Clinical pharmacokinetics of mifepristone. PubMed. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Union. [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • Yan, Y., et al. (2024). Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial. Frontiers. [Link]

  • Lee, S., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. NIH. [Link]

  • Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Extraction. [Link]

  • SynZeal. (n.d.). N,N-Didesmethyl Mifepristone D4. [Link]

  • Pharmaffiliates. (n.d.). Mifepristone-impurities. [Link]

  • Bar, L., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. NIH. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. [Link]

  • Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Mifepristone. PubChem. [Link]

Sources

Application Notes & Protocols: Investigating Didemethyl Mifepristone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling the Therapeutic Potential of a Key Metabolite

Mifepristone (RU-486), a synthetic steroid, has garnered significant attention in oncology for its potent antagonism of both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its anticancer activities, which include inhibiting proliferation and migration, have been documented across a range of cancer cell lines, including those of the breast, ovary, prostate, and nervous system.[3][4][5] Notably, these effects are often observed irrespective of the cancer cells' classical nuclear progesterone receptor expression status, suggesting a complex mechanism of action.[3][6]

Upon administration, mifepristone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[7][8] This process yields several biologically active metabolites, including N-monodemethylated mifepristone (Metapristone or RU-42633) and N,N-didemethylated mifepristone (Didemethyl Mifepristone or RU-42848) .[8][9][10] These metabolites are not mere byproducts; they retain a significant affinity for both PR and GR and are present at substantial concentrations in the plasma, contributing collectively to the overall biological effects observed after mifepristone administration.[7][8]

The concentration of this compound, specifically, increases gradually in the plasma within the first 10 hours post-administration of the parent compound. This kinetic profile underscores its potential role in the sustained therapeutic activity of mifepristone. While most research has focused on the parent drug, understanding the distinct or synergistic contributions of its primary metabolites like this compound is a critical next step for drug development and mechanistic elucidation.

This guide provides a comprehensive framework and detailed protocols for researchers investigating the direct application of this compound in cancer cell line studies. The methodologies are based on well-established assays used for mifepristone, providing a scientifically rigorous foundation for exploring the anticancer properties of this key metabolite.

Mifepristone Mifepristone (RU-486) CYP3A4 Hepatic Metabolism (CYP3A4) Mifepristone->CYP3A4 BioEffect Combined Biological Effect (Anticancer Activity) Mifepristone->BioEffect Mono Monodemethyl Mifepristone (Metapristone, RU-42633) CYP3A4->Mono N-demethylation Hydrox Hydroxylated Mifepristone (RU-42698) CYP3A4->Hydrox Hydroxylation Di This compound (RU-42848) Mono->Di Mono->BioEffect Di->BioEffect Hydrox->BioEffect

Caption: Metabolic pathway of Mifepristone to its active metabolites.

II. Postulated Mechanism of Action

The anticancer effects of mifepristone are multifaceted, and it is highly probable that this compound acts through similar signaling pathways due to its structural similarity and retained receptor affinity.[8] The primary mechanisms include:

  • Dual Receptor Antagonism: As a competitive antagonist, this compound likely blocks both progesterone and glucocorticoid receptors. This can inhibit hormone-driven cancer cell growth and interfere with GR-mediated survival signals that contribute to chemotherapy resistance.[1][11][12]

  • Cell Cycle Arrest: A key effect of mifepristone is inducing a G1-phase cell cycle arrest. This is achieved by modulating key cell cycle regulators: up-regulating cyclin-dependent kinase (CDK) inhibitors like p21cip1 and p27kip1, and down-regulating the transcription factor E2F1. The subsequent reduction in CDK2 activity prevents the G1-to-S phase transition, thereby halting proliferation.[4]

  • Inhibition of Metastatic Pathways: Mifepristone has been shown to suppress critical pathways involved in cell migration and invasion, such as the PI3K-Akt and MAPK signaling cascades.[5] It can also disrupt the formation of the FAK/Src/Paxillin complex, which is essential for cell adhesion dynamics, a key process in metastasis.[13]

cluster_0 This compound cluster_1 Cellular Receptors cluster_2 Downstream Signaling cluster_3 Cellular Outcomes DMP This compound PR Progesterone Receptor (PR) DMP->PR blocks GR Glucocorticoid Receptor (GR) DMP->GR blocks PI3K PI3K/Akt Pathway DMP->PI3K inhibits MAPK MAPK Pathway DMP->MAPK inhibits p21 p21 / p27 DMP->p21 upregulates E2F1 E2F1 DMP->E2F1 downregulates Migr Decreased Migration & Invasion PI3K->Migr MAPK->Migr CDK2 CDK2 Activity p21->CDK2 inhibits G1Arrest G1 Cell Cycle Arrest CDK2->G1Arrest leads to E2F1->CDK2 regulates Prolif Decreased Proliferation G1Arrest->Prolif

Caption: Postulated signaling pathways affected by this compound.

III. Data Summary: Reference IC₅₀ Values for Mifepristone

While specific IC₅₀ values for this compound are not widely published, the data for the parent compound, Mifepristone, provide a crucial benchmark for experimental design. Researchers can expect this compound to exhibit activity within a similar micromolar range.

Cell LineCancer TypeProliferation IC₅₀ (µM)Citation
SK-OV-3 Ovarian Cancer~6.25[4]
OV2008 Ovarian Cancer~6.91[4]
TYS Oral Cancer~20 (for 40-50% reduction)[5]
SAS-H1 Oral Cancer~20 (for 40-50% reduction)[5]

IV. Experimental Workflow & Protocols

A systematic approach is essential to characterize the anticancer effects of this compound. The following workflow outlines the key stages of investigation, from initial screening to mechanistic studies.

start Select Cancer Cell Lines (e.g., Ovarian, Breast, Prostate) viability 1. Cell Viability Assay (MTT) - Determine IC₅₀ - Assess cytostatic/cytotoxic effects start->viability cycle 2. Cell Cycle Analysis - Propidium Iodide Staining - Analyze G1/S/G2M distribution viability->cycle apoptosis 3. Apoptosis Assay - Annexin V / PI Staining - Quantify apoptotic vs. necrotic cells cycle->apoptosis migration 4. Cell Migration Assay - Wound Healing / Boyden Chamber - Assess effect on metastatic potential apoptosis->migration western 5. Mechanistic Study (Western Blot) - Probe key proteins (Akt, p21, CDK2, etc.) migration->western end Data Analysis & Interpretation western->end

Caption: General experimental workflow for cell line studies.

Protocol 1: Cell Proliferation and Viability (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of this compound's effect on cell growth.[14][15]

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.1%) to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to analyze the cell cycle distribution of a cell population. Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and S-phase cells have an intermediate amount, flow cytometry can quantify the percentage of cells in each phase.[16] This allows for a precise determination of whether this compound induces arrest at a specific checkpoint, such as the G1-to-S transition.[4]

Materials:

  • This compound

  • 6-well cell culture plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., IC₅₀ value) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include any detached apoptotic cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight). Fixation permeabilizes the cells, allowing the dye to enter.[17]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Resuspend the cells in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

  • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distributions between treated and control samples.

Protocol 3: Apoptosis Detection (Annexin V/PI Assay)

Scientific Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This dual-staining method provides a quantitative assessment of the mode of cell death induced by this compound.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • This compound

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with this compound as described in the cell cycle protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer provided in the kit.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the apoptotic response to treatment.

V. Conclusion and Future Perspectives

This compound, as a primary active metabolite of mifepristone, represents a promising compound for cancer research. The protocols detailed here provide a robust foundation for characterizing its antiproliferative, cell cycle-modulating, and pro-apoptotic effects. By applying these standardized assays, researchers can elucidate the specific contribution of this metabolite to the overall anticancer profile of mifepristone.

Future studies should focus on comparing the potency of this compound to its parent compound and other metabolites across a diverse panel of cancer cell lines. Investigating its synergy with existing chemotherapeutic agents could also unveil novel combination therapies, particularly for hormone-dependent or chemoresistant cancers.[18] A deeper dive into its impact on specific signaling pathways using techniques like Western blotting and transcriptomics will further clarify its mechanism of action and solidify its potential as a therapeutic agent.

VI. References

  • Check, J. H., Check, D., & Poretta, T. (2022). Progesterone receptor antagonist can provide marked palliative benefits and extend life by years in advanced lung cancer when no other treatment options are available. Cancer Research, 82(12_Suppl), Abstract nr 1032. [Link]

  • Check, J. H., & Check, D. (2021). Mifepristone May Be the Best Single Pharmaceutical Agent for Treatment of a Variety of Advanced Cancers. Cancer Science and Research, 4(2), 1-6. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mifepristone? Patsnap Synapse. [Link]

  • DrugBank Online. (n.d.). Mifepristone: Metabolism. DrugBank. [Link]

  • Tieszen, C. R., Goyeneche, A. A., Brandhagen, B. N., Ortbahn, C. T., & Telleria, C. M. (2011). Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression. BMC Cancer, 11, 207. [Link]

  • Goyeneche, A. A., et al. (2007). Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo. Clinical Cancer Research, 13(12), 3535-3544. [Link]

  • Al-Hafidh, M., et al. (2024). Effect of Mifepristone on Migration and Proliferation of Oral Cancer Cells. International Journal of Molecular Sciences, 25(16), 8788. [Link]

  • Zadražilová, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Toxics, 10(11), 674. [Link]

  • Klijn, J. G., Setyono-Han, B., & Foekens, J. A. (1992). The molecular biology of RU486. Is there a role for antiprogestins in the treatment of breast cancer? Annals of the New York Academy of Sciences, 660, 247-260. [Link]

  • Greenstein, A. E., et al. (2021). Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells. Oncotarget, 12(13), 1276-1287. [Link]

  • Pant, S., et al. (2023). ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Nab-Paclitaxel in Patients with Advanced Solid Tumors. Cancer Research Communications, 3(11), 2262-2273. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zadražilová, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. ResearchGate. [Link]

  • He, Y., et al. (2015). Systems pharmacology of mifepristone (RU486) reveals its 47 hub targets and network: comprehensive analysis and pharmacological focus on FAK-Src-Paxillin complex. Scientific Reports, 5, 7821. [Link]

  • Carcagno, A. L., et al. (2014). Mifepristone abrogates repopulation of ovarian cancer cells in between courses of cisplatin treatment. BMC Cancer, 14, 178. [Link]

  • Check, J. H., et al. (2012). Progesterone Receptor Antagonist Therapy Has Therapeutic Potential Even in Cancer Restricted to Males as Evidenced from Murine Testicular and Prostate Cancer Studies. Anticancer Research, 32(9), 3825-3828. [Link]

  • Heikinheimo, O., et al. (1997). The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. Contraception, 56(5), 287-294. [Link]

  • Oncotarget. (2021). Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells. Oncotarget. [Link]

  • Check, J. H., & Check, D. (2021). Mifepristone May Be the Best Single Pharmaceutical Agent for Treatment of a Variety of Advanced Cancers. Cancer Science and Research, 4(2). [Link]

  • Bio-Rad. (n.d.). Cell Cycle. Bio-Rad. [Link]

  • Li, M., et al. (2018). Sex-related pharmacokinetic differences and mechanisms of metapristone (RU486 metabolite). Acta Pharmaceutica Sinica B, 8(1), 116-124. [Link]

  • Patsnap Synapse. (2024). What are PR antagonists and how do they work? Patsnap Synapse. [Link]

  • Carcagno, A. L., et al. (2019). Advanced assessment of migration and invasion of cancer cells in response to mifepristone therapy using double fluorescence cytochemical labeling. Cellular and Molecular Biology, 65(3), 1-8. [Link]

  • Flow Cytometry Core Facility, University of Virginia. (n.d.). Cell Cycle Analysis. University of Virginia School of Medicine. [Link]

  • Valonen, P., et al. (n.d.). Detection of Apoptotic Cell Death In Vitro in the Presence of Gd-DTPA-BMA. In Ultrasound And MRI For Cancer Therapy. [Link]

  • Tieszen, C. R., et al. (2011). Long-term effect of mifepristone on tumor cell lines of the ovary (A), breast (B), nervous system (C), and prostate (D, E). ResearchGate. [Link]

  • Context Therapeutics. (n.d.). The clinical efficacy of progesterone antagonists in breast cancer. Context Therapeutics. [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. [Link]

  • ApexOnco. (2026). Corcept strengthens its relacorilant hand. ApexOnco. [Link]

  • Promega Corporation. (2025). Study Establishes Molecular Link Between Tumor Metabolism and Drug Engagement in Cancer Cells. YouTube. [Link]

  • Munster, P. N., et al. (2020). Impact of relacorilant, a selective glucocorticoid receptor antagonist, on the immunosuppressive effects of endogenous cortisol. Journal of Clinical Oncology, 38(15_suppl), 3036-3036. [Link]

  • Michna, H., et al. (1992). Progesterone antagonists: tumor-inhibiting potential and mechanism of action. Journal of Steroid Biochemistry and Molecular Biology, 41(3-8), 339-348. [Link]

  • Liang, Y., et al. (2021). Mifepristone Induces Growth Arrest, Caspase Activation, and Apoptosis of Estrogen Receptor-Expressing, Antiestrogen-Resistant Breast Cancer Cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fig. 3 Mifepristone reduces the migration of cancer cells of the ovary... ResearchGate. [Link]

  • Heikinheimo, O., et al. (1989). Pharmacokinetic study of RU 486 and its metabolites after oral administration of single doses to pregnant and non-pregnant women. Journal of Clinical Endocrinology & Metabolism, 68(2), 270-276. [Link]

  • El Etreby, M. F., et al. (1998). Additive effect of mifepristone and tamoxifen on apoptotic pathways in MCF-7 human breast cancer cells. Breast Cancer Research and Treatment, 51(1), 1-15. [Link]

  • Al-Hafidh, M., et al. (2024). MF induces apoptosis in UM cells. A Representative histograms depicting... ResearchGate. [Link]

Sources

Application Note: Quantitative Assessment of Didemethyl Mifepristone (RU 42 633) Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Significance

Didemethyl mifepristone (RU 42 633) is a major oxidative metabolite of the abortifacient and antiglucocorticoid drug Mifepristone (RU 486). Formed primarily via CYP3A4-mediated N-demethylation, this metabolite retains significant biological activity and circulates at concentrations comparable to the parent compound.[1] Due to its extended half-life and high affinity for both the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR), accurate characterization of its binding kinetics is critical for understanding the long-term pharmacodynamic profile of mifepristone therapies.

This guide details the Radioligand Competition Binding Assay , the gold standard for determining the inhibition constant (


) of nuclear receptor ligands. Unlike functional assays, this protocol isolates the physical binding event, providing thermodynamic data independent of downstream transcriptional machinery.

Scientific Background: Metabolism & Mechanism

Mifepristone undergoes extensive hepatic metabolism.[1][[“]][3][4][5] The N-demethylation pathway yields two primary active metabolites: Monodemethyl mifepristone (RU 42 698) and this compound (RU 42 633).

Metabolic Pathway Visualization

The following diagram illustrates the sequential N-demethylation mediated by Cytochrome P450 3A4.

Metabolism Mif Mifepristone (RU 486) CYP1 CYP3A4 (Liver) Mif->CYP1 Mono Monodemethyl Mifepristone (RU 42 698) CYP1->Mono N-demethylation CYP2 CYP3A4 (Liver) Mono->CYP2 Di Didemethyl Mifepristone (RU 42 633) CYP2->Di N-demethylation

Figure 1: Sequential hepatic metabolism of Mifepristone to its didemethylated active metabolite.

Experimental Design & Expertise

The "Hook Effect" & Solubility

Expert Insight: Mifepristone and its metabolites are highly lipophilic. When preparing stock solutions, avoid aqueous crash-out. Dissolve this compound in 100% DMSO or Ethanol. Ensure the final solvent concentration in the assay buffer does not exceed 1% (v/v), as higher concentrations can denature the receptor or alter ligand solubility, leading to false negatives.

Receptor Stability (The Molybdate Factor)

Nuclear receptors (PR/GR) are unstable in cytosolic preparations. They require chaperone proteins (HSP90) to maintain a ligand-binding competent conformation.

  • Critical Step: Always include Sodium Molybdate (20 mM) in your homogenization and assay buffers. Molybdate stabilizes the receptor-HSP90 complex, preventing degradation during the incubation period.

Ligand Selection
  • Progesterone Receptor (PR): Use [3H]-Org 2058 .[6] Unlike native progesterone, Org 2058 has high specificity for PR and significantly lower non-specific binding to Corticosteroid Binding Globulin (CBG) and Glucocorticoid Receptors.

  • Glucocorticoid Receptor (GR): Use [3H]-Dexamethasone . It is highly selective for GR and does not bind appreciably to CBG (Transcortin).

Protocol: Progesterone Receptor (PR) Competition Binding[1][7]

Materials
  • Receptor Source: Cytosol prepared from T47D or MCF-7 human breast cancer cells (high PR expression).

  • Radioligand: [3H]-Org 2058 (Specific Activity ~40-60 Ci/mmol).

  • Competitor: this compound (RU 42 633).

  • Non-Specific Control: Unlabeled Mifepristone (1 µM excess).

  • Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, 1 mM Monothioglycerol, 20 mM Sodium Molybdate, pH 7.4.

Step-by-Step Methodology
  • Cytosol Preparation:

    • Harvest T47D cells and wash in ice-cold PBS.

    • Resuspend in ice-cold Assay Buffer (1:4 w/v).

    • Homogenize using a Dounce homogenizer (10-15 strokes, pestle B).

    • Centrifuge at 105,000 x g for 60 minutes at 4°C.

    • Collect the supernatant (cytosol). Keep on ice. Do not freeze-thaw multiple times.

  • Reaction Setup: Prepare triplicate tubes for each condition in a 96-well plate or microcentrifuge tubes.

    ComponentVolumeFinal Conc.
    Cytosol (Receptor)100 µL~1-2 mg protein/mL
    [3H]-Org 205850 µL1-2 nM
    Competitor (Didemethyl Mif.)50 µL10^-11 M to 10^-6 M
    Total Volume 200 µL
  • Incubation:

    • Incubate samples at 0-4°C for 16-18 hours .

    • Note: Equilibrium is slower at 4°C but prevents receptor degradation.

  • Separation (Dextran-Coated Charcoal - DCC):

    • Add 200 µL of ice-cold DCC suspension (0.5% Norit A charcoal, 0.05% Dextran T-70 in assay buffer) to each tube.

    • Vortex briefly and incubate on ice for 10 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal (which absorbs free ligand).

  • Quantification:

    • Carefully pipette 200 µL of the supernatant (bound fraction) into scintillation vials.

    • Add 4 mL scintillation cocktail.

    • Count using a Liquid Scintillation Counter (LSC).

Protocol: Glucocorticoid Receptor (GR) Competition Binding

Materials
  • Receptor Source: Cytosol from IM-9 human lymphocytes or Rat Liver.

  • Radioligand: [3H]-Dexamethasone.

  • Competitor: this compound.[1]

  • Non-Specific Control: Unlabeled Dexamethasone (10 µM).

Methodology Differences

Follow the PR protocol (Section 4.2) with these specific adjustments:

  • Incubation: Incubate at 25°C for 2 hours or 4°C overnight . GR is slightly more robust than PR, but 4°C is safer for crude cytosol.

  • Separation: DCC method remains applicable. Alternatively, use Hydroxylapatite (HAP) filtration if high background is observed with charcoal.

Data Analysis & Visualization

Workflow Logic

The following diagram outlines the logical flow of the competition assay and data processing.

AssayWorkflow Prep Cytosol Preparation (Source: T47D or IM-9) Incubate Competitive Incubation (Receptor + [3H]-Ligand + RU 42 633) Prep->Incubate Add Reagents Separate Separation of Bound/Free (Dextran-Coated Charcoal) Incubate->Separate 18h @ 4°C Count Scintillation Counting (CPM Measurement) Separate->Count Supernatant Calc Data Analysis (IC50 & Ki Calculation) Count->Calc Raw Data

Figure 2: Experimental workflow for Radioligand Competition Binding Assay.

Calculations
  • Specific Binding: Subtract Non-Specific Binding (NSB) CPM from Total Binding CPM.

  • % Bound: Normalize data where the "No Competitor" control represents 100% binding.

  • IC50 Determination: Plot % Bound (y-axis) vs. Log[Concentration] (x-axis). Use non-linear regression (4-parameter logistic fit).

  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • 
      : Concentration of this compound inhibiting 50% of radioligand binding.
      
    • 
      : Concentration of radioligand used (e.g., 1 nM).
      
    • 
      : Dissociation constant of the radioligand (determined previously via Saturation Binding).
      
Expected Results

This compound typically exhibits a Relative Binding Affinity (RBA) slightly lower than the parent compound but still in the nanomolar range.

CompoundPR Relative Affinity (%)GR Relative Affinity (%)
Mifepristone (RU 486) 100 (Reference)100 (Reference)
Didemethyl Mif.[1] (RU 42 633) ~18 - 40%~10 - 25%
Progesterone ~15 - 20%< 1%
Dexamethasone < 1%~250%

Note: Values are approximate and depend on specific tissue source and buffer conditions.

References

  • Heikinheimo, O., et al. (2003).[[“]] The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. Contraception.

  • Heikinheimo, O. (1997).[[“]] Clinical pharmacokinetics of mifepristone. Clinical Pharmacokinetics.

  • Sharoni, Y., et al. (1986).[6] ORG-2058 as a ligand in the assay of progesterone receptor in breast cancer.[6] Steroids.[1][[“]][6][7][8][9]

  • Khan, K.K., et al. (2002).[10] Differential oxidation of mifepristone by cytochromes P450 3A4 and 3A5: selective inactivation of P450 3A4.[10] Drug Metabolism and Disposition.

Sources

Troubleshooting & Optimization

troubleshooting Didemethyl Mifepristone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Didemethyl Mifepristone (RU 42 848) LC-MS/MS Analysis

Introduction: The "Deep Metabolite" Challenge

Welcome to the technical support hub for Mifepristone metabolite analysis. While Mifepristone (RU-486) and its primary metabolite (Monodemethyl-Mifepristone, RU 42 633) are relatively straightforward to quantify, the Didemethyl-Mifepristone (RU 42 848) metabolite presents a unique "trifecta" of analytical challenges:

  • Kinetic Instability: It is significantly less stable in matrix than the parent compound.

  • Structural Similarity: It shares a steroid backbone and isobaric fragmentation patterns with other metabolites, leading to critical resolution requirements.

  • Low Abundance: It often exists at <10% of the parent concentration, pushing the limits of sensitivity (LLOQ).

This guide addresses these specific failure points using field-validated protocols.

Module 1: Metabolic Context & Workflow

Understanding the pathway is critical for troubleshooting cross-talk and carryover. This compound is the downstream product of sequential N-demethylation mediated by CYP3A4.

MetabolicPathway MIF Mifepristone (Parent, m/z 430.2) MONO Monodemethyl-Mifepristone (RU 42 633, m/z 416.2) MIF->MONO -CH3 (14 Da) DI Didemethyl-Mifepristone (RU 42 848, m/z 402.2) MONO->DI -CH3 (14 Da) CYP CYP3A4 CYP->MIF CYP->MONO

Figure 1: Sequential N-demethylation pathway. Note the sequential mass loss of 14 Da. Inadequate chromatographic separation can lead to "in-source fragmentation" of the parent mimicking the metabolite.

Module 2: Troubleshooting Guides (Q&A)

Topic A: Stability & Sample Preparation

Q: My this compound QC samples are showing high variability (>15% CV) and decreasing area counts over time, while the Parent compound remains stable. Is this an instrument issue?

A: This is likely a pre-analytical stability issue , not an instrument fault. In my experience, this compound is the least stable of the three analytes in biological matrix. It is highly susceptible to oxidative degradation and light sensitivity.

  • The Mechanism: The primary amine (or secondary, depending on the exact demethylation site nomenclature) on the phenyl ring is more reactive than the tertiary amine of the parent.

  • The Fix:

    • Light Protection: All extraction steps must be performed under amber light or in amber tubes.

    • Temperature Control: Process samples on ice. Autosampler temperature must be set to 4°C.

    • Acidification: Avoid alkaline storage. If using Liquid-Liquid Extraction (LLE) at high pH, neutralize the supernatant immediately after separation.

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but I see significant ion suppression for the Didemethyl peak. Should I switch methods?

A: Yes. PPT is often insufficient for this compound due to the high lipophilicity of the steroid backbone (logP ~4-5). Phospholipids co-elute and suppress the signal, particularly for the late-eluting metabolites.

  • Recommended Protocol: Liquid-Liquid Extraction (LLE) .[1][2][3]

    • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (1:1).

    • pH Adjustment: Adjust plasma to pH 9-10 (using borate buffer) prior to extraction to ensure the amine is uncharged and partitions into the organic phase.

    • Validation: This typically yields cleaner extracts and 3-5x higher signal-to-noise ratios than PPT.

Topic B: Chromatography & Selectivity

Q: I see a small peak in the Didemethyl MRM channel (402 -> 344) at the exact retention time of Monodemethyl Mifepristone. Is this contamination?

A: This is likely Crosstalk or In-Source Fragmentation . If the Monodemethyl metabolite (m/z 416) loses a methyl group in the ion source before entering Q1, it becomes m/z 402. It then passes through Q1 and fragments in Q2, mimicking the Didemethyl analyte.

  • Diagnostic Test: Inject a high-concentration standard of only Monodemethyl Mifepristone. Monitor the Didemethyl transition. If you see a peak, you have in-source fragmentation.

  • The Fix: Chromatographic Separation is the only defense. You must resolve the Mono- and Di- metabolites by at least 0.5 minutes.

    • Column Choice: Switch to a Phenyl-Hexyl or Biphenyl column (e.g., Kinetex Biphenyl). The pi-pi interactions with the steroid's aromatic rings offer better selectivity for the demethylated amines than standard C18.

Topic C: Sensitivity (Low Signal)

Q: I cannot reach the required LLOQ (0.5 ng/mL) for this compound. The signal is too erratic.

A: The Didemethyl metabolite often ionizes less efficiently than the parent due to the loss of the methyl groups which stabilize the positive charge on the nitrogen.

  • Critical Control Points:

    • Mobile Phase Additive: Ensure you are using Ammonium Formate (5-10 mM) in the aqueous phase. This promotes protonation better than Formic Acid alone for these specific amines.

    • Solvent Quality: Use LC-MS grade Methanol instead of Acetonitrile as the organic phase. Methanol often provides better ionization for steroids, despite higher backpressure.

    • Adsorption: this compound is "sticky." Use low-binding polypropylene plates and minimize contact with glass.

Module 3: Validated Experimental Protocol

Use this baseline method to establish system suitability.

MRM Parameters (Positive ESI)
AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (V)Role
Mifepristone 430.2372.25025Quantifier
Mono-Demethyl 416.2358.25027Quantifier
Di-Demethyl 402.2 344.2 100 30 Quantifier
Levonorgestrel (IS)313.2245.25030Internal Std

Note: The transition 402->344 corresponds to the loss of the modified propynyl/amino group. Always optimize CE for your specific instrument.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water.[4]

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient:

    • 0.0 min: 40% B

    • 1.0 min: 40% B

    • 5.0 min: 90% B

    • 6.5 min: 90% B

    • 6.6 min: 40% B (Re-equilibration)

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose "Missing Signal" for this compound.

TroubleshootingTree Start Issue: Low/No Signal for Didemethyl CheckStd Inject Neat Standard (Solvent) Start->CheckStd SignalGood SignalGood CheckStd->SignalGood Signal OK SignalBad SignalBad CheckStd->SignalBad Signal Poor CheckMatrix Inject Extracted Matrix Spike Recovery Recovery CheckMatrix->Recovery Signal Low Suppression Suppression CheckMatrix->Suppression RT Shift/Noise SignalGood->CheckMatrix Tune Tune SignalBad->Tune Check MRM/Tune Adsorb Adsorb SignalBad->Adsorb Check Adsorption (Glass vs Plastic) LLE LLE Recovery->LLE Switch to LLE (pH 9) Column Column Suppression->Column Switch to Biphenyl (Better Separation)

Figure 2: Step-by-step diagnostic workflow for sensitivity issues.

References

  • Guo, Z., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion.[5] Molecules, 27(21), 7605.[5]

  • Tang, C., et al. (2009). Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard.[6] Biomedical Chromatography, 23(1), 71-80.[6]

  • Tevini, J., et al. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice.[5][7] Analytical Methods, 16.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

troubleshooting guide for Didemethyl Mifepristone experimental variability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Didemethyl Mifepristone

Welcome to the technical support guide for this compound (N,N-didesmethyl-mifepristone), a principal metabolite of Mifepristone (RU-486). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of its quantification in biological matrices. Achieving reproducible and accurate results requires a nuanced understanding of the analyte's properties and its interaction with analytical systems. This guide provides in-depth, experience-driven advice to mitigate experimental variability.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Category 1: Sample Handling and Stability

Question 1: I'm seeing significant variability between my sample replicates. Could this be a stability issue?

Answer: Yes, this is a strong possibility. While this compound is generally stable, it is the most susceptible to degradation among mifepristone's metabolites under certain conditions. A study on short-term stability showed that this compound exhibited the largest changes among related compounds, with percentage bias values reaching up to 10.90%[1].

  • Underlying Cause: Variability often stems from inconsistent handling procedures from collection to analysis. This compound, as a metabolite, is subject to enzymatic degradation in unpreserved biological samples. Temperature fluctuations during storage or multiple freeze-thaw cycles can also compromise sample integrity.

  • Troubleshooting & Validation Protocol:

    • Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge at 4°C to separate plasma, which should then be immediately frozen.[2]

    • Storage Conditions: Store plasma samples at -80°C for long-term stability.[3] For short-term storage, -20°C is acceptable, but minimize the duration.[4]

    • Freeze-Thaw Cycles: Validate the stability of your analyte through a minimum of three freeze-thaw cycles. This is a standard requirement in bioanalytical method validation.[5] If variability increases with each cycle, it indicates degradation. Plan your experiments to minimize the number of times samples are thawed.

    • Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature. This is critical for understanding allowable processing times after thawing.

Category 2: Sample Preparation and Extraction

Question 2: My recovery for this compound is low and inconsistent. How can I improve my extraction efficiency?

Answer: Low and variable recovery is a classic problem in bioanalysis, often pointing to a suboptimal extraction procedure. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable, but each requires careful optimization for steroidal compounds like this compound.[6][7]

  • Underlying Cause (LLE): In LLE, poor recovery can result from an incorrect solvent choice, improper pH of the aqueous phase, or insufficient mixing. This compound is a lipophilic molecule, but its polarity differs from its parent compound, requiring specific solvent conditions.

  • Underlying Cause (SPE): In SPE, issues can arise from incorrect sorbent selection, inadequate conditioning of the cartridge, using the wrong wash solvent (which can prematurely elute the analyte), or an inappropriate elution solvent.[8]

Workflow: Optimizing Extraction Recovery

Caption: Decision tree for troubleshooting low extraction recovery.

  • Detailed Protocol: Liquid-Liquid Extraction (LLE)

    • pH Adjustment: Before extraction, basify the plasma/serum sample. Adding an ammonium carbonate solution to achieve a pH of 9 has been shown to be effective.[1][9] This ensures the analyte is in a neutral state, maximizing its partitioning into the organic solvent.

    • Solvent Selection: Test various immiscible organic solvents. While diethyl ether and ethyl acetate are common choices for steroids[2][10], tert-butyl-methyl ether has also been successfully used for mifepristone and its metabolites.[1][9]

    • Extraction & Evaporation: Add the chosen solvent (e.g., at a 5:1 solvent-to-sample ratio), vortex thoroughly for at least 2 minutes, and centrifuge to separate the layers.[10][11] Transfer the organic layer and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[1]

    • Reconstitution: Reconstitute the dried extract in your initial mobile phase to ensure compatibility with the LC system.

Category 3: Analytical Method (LC-MS/MS)

Question 3: I am observing poor peak shape (tailing or fronting) and drifting retention times for this compound. What are the likely causes?

Answer: These are classic chromatographic issues that can severely impact integration and quantification accuracy. They typically point to problems with the mobile phase, the analytical column, or interactions with the LC system itself.

  • Underlying Cause & Solutions:

    • Mobile Phase pH: The pH of your aqueous mobile phase is critical. For amine-containing compounds like this compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to ensure consistent protonation, leading to sharp, symmetrical peaks.

    • Column Choice: A C18 column is a standard choice for steroid analysis.[7] However, if issues persist, consider a column with a different stationary phase, such as a biphenyl phase, which can offer alternative selectivity for aromatic compounds.[8]

    • Column Equilibration: Insufficient column equilibration between injections is a primary cause of retention time drift. Ensure your method includes an adequate re-equilibration step after the gradient elution.

    • System Contamination: Buildup of matrix components on the column or in the system can lead to peak shape distortion. Implement a robust column wash step in your gradient and periodically flush the entire system.

Question 4: My signal intensity is suppressed, and I'm struggling to reach the required Lower Limit of Quantification (LLOQ). How do I diagnose and mitigate matrix effects?

Answer: Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (like phospholipids) suppress or enhance the ionization of the target analyte.[12][13][14]

  • Underlying Cause: When an interfering compound co-elutes with this compound, it competes for ionization in the MS source. This leads to a suppressed analyte signal, poor sensitivity, and inaccurate quantification.[15][16]

  • Diagnostic Protocol: Post-Extraction Spike Analysis

    • Extract a blank matrix sample (e.g., human plasma) using your established protocol.

    • Prepare two sets of samples:

      • Set A: Spike the extracted blank matrix with a known concentration of this compound.

      • Set B: Prepare a neat solution of this compound in your reconstitution solvent at the exact same concentration.

    • Analyze both sets by LC-MS/MS.

    • Calculate Matrix Factor (MF): MF = (Peak Area in Set A) / (Peak Area in Set B)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF ≈ 1 indicates no significant matrix effect.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective strategy is to remove the interfering components. If you are using protein precipitation, switch to a more selective technique like LLE or SPE.[16] Specialized phospholipid removal plates can also be highly effective.

    • Chromatographic Separation: Adjust your LC gradient to chromatographically separate this compound from the suppression zone. A slower, shallower gradient can often resolve the analyte from interfering peaks.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the ideal internal standard.[17] It co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for signal variations and improving accuracy.[16]

Table 1: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommended SettingRationale & Key Considerations
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm)Standard for steroid separation. Ensure it is well-maintained.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides sharper peaks; methanol can offer different selectivity.[8]
Ionization Mode Positive Electrospray Ionization (ESI+)The dimethylamino group on the parent structure is readily protonated.
MS/MS Transition Precursor Ion: ~402 m/zCorresponds to [M+H]+ for this compound. This must be optimized by direct infusion of a standard.[9]
Internal Standard This compound-d4 (or similar SIL-IS)Co-elutes and compensates for extraction and matrix effect variability.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the formation of this compound? A1: Mifepristone is metabolized in the liver primarily through N-demethylation and hydroxylation, reactions largely mediated by the cytochrome P450 enzyme, CYP3A4.[2][18] This process sequentially removes methyl groups, first forming N-desmethyl-mifepristone and subsequently N,N-didesmethyl-mifepristone.[2][19]

Diagram: Mifepristone Metabolism Pathway

Metabolism Mifepristone Mifepristone Metabolite1 N-desmethyl-mifepristone Mifepristone->Metabolite1 CYP3A4 (-CH3) Metabolite2 N,N-didesmethyl-mifepristone (this compound) Metabolite1->Metabolite2 CYP3A4 (-CH3)

Caption: Simplified metabolic pathway of Mifepristone to this compound.

Q2: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available? A2: While a SIL-IS is strongly preferred, a structural analog (e.g., another steroid not present in the sample) can be used if necessary. However, you must demonstrate that it behaves similarly during extraction and is not subject to different matrix effects.[20] The validation for this approach is more stringent, as it is less likely to perfectly mimic the analyte's behavior.

Q3: What are the key validation parameters I must assess for a bioanalytical method according to regulatory guidelines? A3: According to guidelines from bodies like the ICH, a full validation must include assessment of selectivity, specificity, calibration curve, accuracy, precision, recovery, stability (freeze-thaw, bench-top, long-term), and matrix effect.[21][22]

Q4: My biological samples are highly lipemic. Will this affect my analysis? A4: Yes, highly lipemic (high lipid content) samples are a significant source of matrix effects and can cause system contamination. A robust sample preparation method like SPE is crucial for removing lipids before injection.[23] Simple protein precipitation is often insufficient for these sample types.

References

  • N,N-Didesmethyl Mifepristone-D4 - Veeprho. (Source: Veeprho, URL: [Link])

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC - NIH. (Source: National Institutes of Health, URL: [Link])

  • Mifepristone - Wikipedia. (Source: Wikipedia, URL: [Link])

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - ResearchGate. (Source: ResearchGate, URL: [Link])

  • A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - RSC Publishing. (Source: Royal Society of Chemistry, URL: [Link])

  • A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - RSC Publishing. (Source: Royal Society of Chemistry, URL: [Link])

  • Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS) | Request PDF - ResearchGate. (Source: ResearchGate, URL: [Link])

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (Source: National Institutes of Health, URL: [Link])

  • Mifepristone - StatPearls - NCBI Bookshelf. (Source: National Institutes of Health, URL: [Link])

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (Source: National Institutes of Health, URL: [Link])

  • Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS - Pragolab. (Source: Pragolab, URL: [Link])

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (Source: NorthEast BioLab, URL: [Link])

  • Common challenges in bioanalytical method development | Simbec-Orion. (Source: Simbec-Orion, URL: [Link])

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - MDPI. (Source: MDPI, URL: [Link])

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (Source: ijoppr.org, URL: [Link])

  • Importance of matrix effects in LC–MS/MS bioanalysis. (Source: Bioanalysis Zone, URL: [Link])

  • Strategies & Considerations for Bio analytical Method Development and Validation using LCMS/MS: a Review - SciSpace. (Source: SciSpace, URL: [Link])

  • Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC - NIH. (Source: National Institutes of Health, URL: [Link])

  • bioanalytical method validation and study sample analysis m10 - ICH. (Source: ICH, URL: [Link])

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International - Chromatography Online. (Source: Chromatography Online, URL: [Link])

  • Bioanalytical Method Development and Validation - BEBAC. (Source: BEBAC, URL: [Link])

Sources

Technical Support Center: Strategies to Improve the Yield of Synthetic Didemethyl Mifepristone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Didemethyl Mifepristone (RU 42 848). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of mifepristone analogs. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

Overview: The Synthetic Challenge

This compound is the N-didemethylated metabolite of Mifepristone (RU-486)[1]. Its synthesis involves the selective removal of both methyl groups from the C-11β dimethylaminophenyl moiety of the parent steroid. While seemingly straightforward, this N-demethylation reaction is often plagued by issues such as incomplete conversion, the formation of the stable N-monodemethylated intermediate (Metapristone or N-Desmethyl Mifepristone), and purification difficulties due to the structural similarity of the starting material, intermediate, and final product. This guide provides a structured approach to troubleshooting these key areas.

Logical Workflow for Synthesis and Troubleshooting

The following diagram illustrates the general workflow from starting material validation to final product characterization, highlighting key areas for troubleshooting.

G cluster_0 Phase 1: Pre-Synthesis cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Post-Synthesis A Starting Material (Mifepristone) Purity Check B Reagent & Solvent Qualification A->B Critical Input C N-Demethylation Reaction B->C D Reaction Monitoring (TLC, LC-MS) C->D In-Process Control D->C Optimize Conditions (Temp, Time, Stoich.) E Work-up & Crude Isolation D->E F Purification (Chromatography) E->F Yield Bottleneck F->F G Final Product Characterization F->G Purity Confirmation

Caption: General workflow for this compound synthesis.

Part 1: Pre-Synthesis & Starting Material FAQs

The quality of your starting material is the foundation of a high-yield synthesis. Impurities from the original synthesis of Mifepristone can interfere with the demethylation reaction and significantly complicate purification.

Q1.1: My starting Mifepristone is listed as >98% pure. Is that sufficient? What impurities should I be concerned about?

A: While a purity of >98% is a good starting point, the nature of the remaining <2% is critical. The multi-step synthesis of Mifepristone, which often involves a critical Grignard reaction, can introduce structurally related impurities that are difficult to remove[2][3].

  • Causality: Impurities lacking the dimethylamino group will be inert in the demethylation reaction, carrying through to the final product and lowering the effective yield. More reactive impurities could consume reagents or catalyze side reactions.

  • Expert Insight: We recommend performing your own characterization of the starting material via ¹H NMR and LC-MS.

Troubleshooting Guide: Assessing Starting Material Purity

Impurity TypePotential OriginRecommended Analytical TechniqueImpact on Demethylation
Unreacted Intermediates Incomplete Grignard reaction or hydrolysis in Mifepristone synthesis[3][4].LC-MS, HPLCInert, will contaminate final product.
Epoxide-related side products Incomplete opening of the epoxide ring during the Grignard addition step.LC-MSMay react unpredictably, consumes reagents.
Stereoisomers (e.g., 11-ent-Mifepristone) Non-stereoselective steps in the parent synthesis[].Chiral HPLC, NMRWill likely undergo demethylation but leads to isomeric impurities that are very difficult to separate.
Solvent Residue Incomplete drying of the starting material.¹H NMRCan interfere with reaction kinetics, especially if protic (e.g., water, alcohols).
Part 2: The N-Demethylation Reaction - Troubleshooting & Optimization

This is the core of the synthesis. Low conversion and the formation of the N-monodemethylated intermediate are the most common failure points.

Demethylation_Pathway Mifepristone Mifepristone (N,N-dimethyl) Monodemethyl N-Monodemethyl Mifepristone (Metapristone) Mifepristone->Monodemethyl - CH₃ Didemethyl This compound (Target Product) Monodemethyl->Didemethyl - CH₃ T1 Reaction Stall Point

Caption: The sequential N-demethylation pathway of Mifepristone.

Q2.1: My demethylation reaction is not going to completion, and I see a large amount of the N-monodemethylated intermediate. What are the primary causes?

A: This is the most frequent issue. The N-monodemethylated intermediate (Metapristone) is often more stable or less reactive than the starting Mifepristone under certain conditions. The goal is to choose a protocol with reaction kinetics that strongly favor the formation of the final didemethylated product.

Troubleshooting Guide: Incomplete Conversion

ParameterPotential Issue & ExplanationRecommended Action
Reagent Stoichiometry Insufficient Reagent: The first demethylation is often faster than the second. An inadequate amount of the demethylating agent will result in the accumulation of the monodemethylated intermediate.Increase the molar equivalents of the demethylating agent (e.g., Iodine, TBHP) in increments of 0.5 eq. and monitor the reaction profile.
Reaction Temperature Sub-optimal Temperature: The activation energy for the second demethylation may be higher. A temperature that is too low may be sufficient for the first step but not the second.If using a protocol that starts at a low temperature (e.g., 0°C), consider allowing the reaction to slowly warm to room temperature or slightly above after the initial phase. Monitor for side product formation at higher temperatures.
Reaction Time Insufficient Duration: The second demethylation step may simply be slower. Stopping the reaction too early will yield a mixture of mono- and di-demethylated products.Extend the reaction time. Take aliquots every 2-4 hours and analyze by LC-MS to determine when the concentration of the monodemethylated intermediate plateaus or begins to decrease.
Choice of Method Inefficient Protocol: Some demethylation methods are inherently milder and may not be robust enough to drive the reaction to completion.Consider more efficient, modern protocols. A one-pot method using iodine and potassium acetate has been reported to give excellent yields and is suitable for large-scale synthesis[6][7]. A metal-free oxidative method using TBHP is another alternative[6].
Experimental Protocol Spotlight: Efficient N-Demethylation

This protocol is adapted from an efficient one-pot synthesis of Metapristone, which can be driven further to obtain this compound by adjusting stoichiometry and reaction time[7].

  • Setup: To a flask containing Mifepristone (1 equiv.) in THF, cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of iodine (≥ 3 equiv.) in methanol, followed by potassium acetate (≥ 10 equiv.). Causality: Iodine is the key demethylating agent, and the base is crucial for the reaction mechanism.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. Allow it to warm to room temperature to push the reaction toward the didemethylated product.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Product Isolation and Purification

Even with a successful reaction, isolating the pure this compound can be a significant challenge, often leading to substantial yield loss.

Q3.1: I'm losing the majority of my product during silica gel column chromatography. What's going wrong?

A: This is a common problem when purifying amine-containing compounds on silica gel. The slightly acidic nature of standard silica gel can cause irreversible adsorption or "streaking" of basic compounds, leading to poor separation and low recovery.

Troubleshooting Guide: Low Recovery After Purification

IssueExplanationRecommended Solution
Compound Adsorption The secondary amine of this compound and the tertiary amine of any residual starting material/intermediate can interact strongly with acidic silanol groups on the silica surface.Deactivate the Silica: Prepare a slurry of your silica gel in the starting mobile phase and add 1-2% triethylamine (v/v). This neutralizes the acidic sites and dramatically improves recovery.
Poor Separation The polarity difference between Mifepristone, the monodemethylated, and the didemethylated product is small, leading to co-elution.Use a Shallow Gradient: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and increase the polarity very slowly (e.g., 1% increments of ethyl acetate). Use a high-performance silica for better resolution.
Incorrect Fraction Analysis Pooling fractions incorrectly can lead to contamination of the final product or discarding of fractions containing the desired compound.Analyze every 2-3 fractions meticulously by TLC using a well-chosen staining method (e.g., permanganate or vanillin stain) before pooling.
Part 4: Final Product Characterization

Unambiguous confirmation of your final product's identity and purity is essential.

Q4.1: How do I definitively confirm that I have synthesized this compound and not the monodemethylated intermediate?

A: A combination of Mass Spectrometry and NMR spectroscopy is required for definitive proof.

Guide to Product Characterization

TechniqueExpected Result for this compoundComparison to Starting Material/Intermediate
Mass Spectrometry (LC-MS) Observe the correct molecular ion peak for C₂₇H₃₁NO₂ (m/z ≈ 401.23). The CAS number is 104004-92-4[].Mifepristone (C₂₉H₃₅NO₂): m/z ≈ 429.27. Monodemethyl (C₂₈H₃₃NO₂): m/z ≈ 415.25.
¹H NMR Spectroscopy The sharp singlet corresponding to the six protons of the -N(CH₃)₂ group (typically around δ 2.9 ppm in Mifepristone) will be completely absent. A new, broad signal corresponding to the -NH₂ protons will appear.The presence of a singlet at ~2.9 ppm indicates residual Mifepristone. A singlet integrating to 3 protons would indicate the monodemethylated intermediate.
¹³C NMR Spectroscopy The signal for the N-methyl carbons (typically around δ 40 ppm in Mifepristone) will be absent.Confirms the complete removal of the methyl groups.
HPLC A single, sharp peak with a retention time distinct from Mifepristone and Monodemethyl Mifepristone standards.Purity assessment and comparison to known standards.
References
  • Synthesis of Metapristone through an Efficient N-Demethylation of Mifepristone | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis of mifepristone? : r/chemistry. (2019, May 17). Reddit. Retrieved January 31, 2026, from [Link]

  • The Facts on Mifepristone. (n.d.). Planned Parenthood. Retrieved January 31, 2026, from [Link]

  • CN102617691B - Improved preparation method for mifepristone intermediate. (n.d.). Google Patents.
  • CN106366147A - D-crystal-form mifepristone and preparation method thereof. (n.d.). Google Patents.
  • Mifepristone. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Mifepristone - StatPearls. (n.d.). NCBI Bookshelf. Retrieved January 31, 2026, from [Link]

  • MIFEPREX (mifepristone) Tablets Label. (n.d.). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]

  • Wu, J., et al. (2016). Synthesis of metapristone through an efficient N-demethylation of mifepristone. RSC Advances, 6, 7195-7197. Retrieved January 31, 2026, from [Link]

  • CN103570785A - Preparation method of mifepristone intermediate. (n.d.). Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Functional Validation of Didemethyl Mifepristone

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the characterization of a parent drug is only the beginning of the story. The metabolic journey of a compound in vivo can produce derivatives with significant biological activity of their own. This guide provides an in-depth, technical comparison for the validation of Didemethyl Mifepristone, a key metabolite of Mifepristone (also known as RU-486), focusing on the use of a secondary, cell-based functional assay to confirm its activity.

The Rationale: Why Validate a Metabolite?

Mifepristone is a synthetic steroid renowned for its potent antagonism of the progesterone (PR) and glucocorticoid (GR) receptors.[1][2] Its clinical applications range from medical termination of pregnancy to the management of hyperglycemia in Cushing's syndrome.[3][4] Upon administration, Mifepristone is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4, through pathways including N-demethylation.[1][5] This process yields several active metabolites, including monodemethylated and didemethylated forms.[1][6]

A recent study identified N,N-didesmethyl-mifepristone (this compound) as a significant metabolite in blood samples following Mifepristone administration.[7][8] Crucially, these metabolites are not inert; they often retain considerable affinity for the parent drug's targets, namely the PR and GR receptors.[6] Therefore, the overall pharmacological effect observed in a patient is a composite of the actions of both Mifepristone and its active metabolites.[1]

Validating the activity of this compound is not merely an academic exercise. It is essential for:

  • Comprehensive Pharmacodynamic Profiling: Understanding the full spectrum of a drug's activity.

  • Dose-Response Characterization: Accurately modeling how the drug and its byproducts behave at different concentrations.

  • Predicting Drug-Drug Interactions: Assessing how altered metabolism might impact efficacy or safety.

Choosing the Right Tool: Primary vs. Secondary Assays

The first step in characterizing a compound like this compound might be a primary assay , such as a competitive radioligand binding assay. This method is excellent for determining the binding affinity (Ki) of the metabolite to its receptor. However, it cannot distinguish between an agonist (which activates the receptor) and an antagonist (which blocks it).

This is where a secondary, functional assay becomes indispensable. For nuclear receptors like GR and PR, a luciferase reporter gene assay is the gold standard.[9][10] This cell-based assay provides a direct measure of the transcriptional activity modulated by the compound, allowing us to confirm its functional effect as an antagonist.

Why a Luciferase Reporter Assay is the Superior Choice for Validation:

  • Functional Readout: It measures the end-point of the signaling cascade—gene transcription—confirming the compound's ability to block the receptor's function.[10]

  • Mechanism of Action: It can clearly differentiate between agonists, partial agonists, and antagonists.[10][11]

  • High Sensitivity: Luciferase assays are exceptionally sensitive, capable of detecting minute changes in receptor activity over several orders of magnitude.[12]

  • Self-Validation: The inclusion of proper controls (agonist-only, vehicle, and reference antagonist) within the same plate ensures the results are robust and interpretable.

Visualizing the Mechanism of Antagonism

To understand what the secondary assay measures, we must first visualize the signaling pathway. An agonist, such as dexamethasone for GR or progesterone for PR, binds to its receptor in the cytoplasm. This triggers a conformational change, causing the receptor to translocate to the nucleus, bind to a specific DNA sequence (a hormone response element), and initiate the transcription of a target gene. An antagonist like Mifepristone or its metabolites also binds the receptor but induces a conformational change that prevents the recruitment of coactivators, thereby blocking transcription.[13][14]

G cluster_agonist Agonist Pathway (e.g., Dexamethasone) cluster_antagonist Antagonist Pathway (e.g., this compound) Agonist Agonist GR_Ag Glucocorticoid Receptor (GR) Agonist->GR_Ag Binds GR_Ag_Complex Agonist-GR Complex (Active Conformation) GR_Ag->GR_Ag_Complex Nucleus_Ag Nucleus GR_Ag_Complex->Nucleus_Ag Translocates GRE Glucocorticoid Response Element (GRE) Nucleus_Ag->GRE Binds to DNA Transcription_Ag Gene Transcription (Reporter Gene ON) GRE->Transcription_Ag Initiates Antagonist Didemethyl Mifepristone GR_An Glucocorticoid Receptor (GR) Antagonist->GR_An Binds GR_An_Complex Antagonist-GR Complex (Inactive Conformation) GR_An->GR_An_Complex Nucleus_An Nucleus GR_An_Complex->Nucleus_An Translocates GRE_An Glucocorticoid Response Element (GRE) Nucleus_An->GRE_An Binds to DNA Transcription_An Transcription Blocked (Reporter Gene OFF) GRE_An->Transcription_An Prevents Coactivator Binding

Caption: Agonist vs. Antagonist mechanism at the Glucocorticoid Receptor.

Experimental Design: A Comparative Framework

The core of this guide is a direct comparison. We will validate the antagonistic effect of this compound by comparing its performance against the parent compound, Mifepristone, in the presence of a known agonist.

Compounds for Comparison:

  • Test Compound: this compound

  • Reference Antagonist: Mifepristone

  • Reference Agonist: Dexamethasone (for GR) or Progesterone (for PR)

  • Vehicle Control: DMSO (or appropriate solvent)

The Workflow: Luciferase Reporter Gene Assay

This diagram illustrates the step-by-step process for conducting the assay, from cell preparation to data analysis.

Caption: Experimental workflow for the luciferase reporter assay.

Detailed Experimental Protocol: GR Antagonism Assay

This protocol provides a robust, self-validating system for quantifying the antagonistic potency of this compound at the Glucocorticoid Receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing human GR and a luciferase reporter gene linked to a GR-responsive promoter (e.g., MMTV promoter).

  • Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM with charcoal-stripped FBS (to remove endogenous steroids).

  • Compounds: this compound, Mifepristone, Dexamethasone (all dissolved in DMSO).

  • Reagents: Luciferase Assay System (e.g., Promega E1500), 96-well white, clear-bottom assay plates.

  • Equipment: Cell culture incubator, luminometer.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the HEK293-GR-luciferase reporter cells.

    • Seed 10,000 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound and Mifepristone in assay medium. A typical concentration range would be from 1 pM to 10 µM.

    • Prepare a fixed concentration of the agonist, Dexamethasone, in assay medium. The concentration should be its EC₈₀ (the concentration that gives 80% of the maximal response), which must be predetermined. A typical EC₈₀ is around 1-5 nM.

    • Aspirate the culture medium from the cells.

    • Add 50 µL of the antagonist dilutions (this compound, Mifepristone) or vehicle (for control wells) to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of the Dexamethasone (EC₈₀ concentration) to all wells except the "vehicle-only" control wells. To the vehicle wells, add 50 µL of assay medium.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Aspirate the medium.

    • Add 20 µL of 1X Cell Culture Lysis Reagent to each well.

    • Incubate for 15 minutes on a plate shaker to ensure complete lysis.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.[12]

    • Add 100 µL of the prepared luciferase reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalization:

      • The "Agonist Max" signal (Dexamethasone + Vehicle) is set to 100% activity.

      • The "Basal" signal (Vehicle only) is set to 0% activity.

    • Calculation: For each antagonist concentration, calculate the percent inhibition of the agonist response.

    • Curve Fitting: Plot the percent inhibition against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).

Data Presentation and Interpretation

The primary output of this assay is the IC₅₀ value, a quantitative measure of potency. A lower IC₅₀ indicates a more potent antagonist. The results can be effectively summarized in a comparison table.

CompoundTarget ReceptorAssay TypePotency (IC₅₀) [Hypothetical Data]
DexamethasoneGlucocorticoid Receptor (GR)Agonist ModeEC₅₀ = ~0.5 nM
Mifepristone Glucocorticoid Receptor (GR)Antagonist ModeIC₅₀ = ~2.2 nM [15]
This compound Glucocorticoid Receptor (GR)Antagonist ModeIC₅₀ = ~5.8 nM
ProgesteroneProgesterone Receptor (PR)Agonist ModeEC₅₀ = ~0.1 nM
Mifepristone Progesterone Receptor (PR)Antagonist ModeIC₅₀ = ~0.025 nM [15]
This compound Progesterone Receptor (PR)Antagonist ModeIC₅₀ = ~0.15 nM

Interpretation of Hypothetical Results:

The hypothetical data above suggests that this compound is a potent antagonist at both the GR and PR receptors, consistent with the activity of its parent compound. While it appears slightly less potent than Mifepristone (higher IC₅₀ values), its activity is still in the low nanomolar range, confirming it as a pharmacologically significant metabolite that contributes to the overall drug effect. This quantitative comparison is critical for building a complete picture of Mifepristone's in vivo activity profile.

Conclusion

The validation of this compound's effect using a secondary, functional assay like the luciferase reporter gene assay is a crucial step in drug development. It moves beyond simple binding affinity to confirm the compound's mechanism of action and quantify its functional potency. This guide provides the scientific rationale, a detailed workflow, and a comparative framework necessary for researchers to perform this validation with high scientific integrity. By characterizing the activity of key metabolites, we gain a more accurate and comprehensive understanding of a drug's true pharmacological profile, leading to safer and more effective therapeutic strategies.

References

  • StatPearls. (n.d.). Mifepristone. NCBI Bookshelf. Retrieved from [Link]

  • Dr. Oracle. (2025, July 11). What is the mechanism of action of mifepristone (RU-486) in medical abortion?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mifepristone? Retrieved from [Link]

  • Planned Parenthood. (n.d.). The Facts on Mifepristone. Retrieved from [Link]

  • Wikipedia. (n.d.). Mifepristone. Retrieved from [Link]

  • López-Costa, J. J., et al. (2012). Mifepristone, a Blocker of Glucocorticoid Receptors, Promotes Photoreceptor Death. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • BioCrick. (n.d.). Mifepristone. Retrieved from [Link]

  • Szpot, P., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules. Retrieved from [Link]

  • ResearchGate. (2022, November 1). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Retrieved from [Link]

  • Heikinheimo, O., et al. (1997). The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. Contraception.
  • He, K., et al. (2006). Metabolic activation of mifepristone [RU486]... by mammalian cytochromes P450 and the mechanism-based inactivation of human CYP2B6. Drug Metabolism and Disposition. Retrieved from [Link]

  • What is the mechanism of action of mifepristone (Generic name) in a medical abortion? (2025, October 29).
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  • Chen, T., et al. (2018). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs. Retrieved from [Link]

  • Haffner, C. D., et al. (2015). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Journal of Biomolecular Screening. Retrieved from [Link]

  • He, K., et al. (2006). Metabolic Activation of Mifepristone [RU486]... by Mammalian Cytochromes P450 and the Mechanism-Based Inactivation of Human CYP2B6. Drug Metabolism and Disposition. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling. Retrieved from [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved from a hypothetical university protocol page.

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A Comparative Guide to the In Vivo Efficacy of Didemethyl Mifepristone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of steroidal modulators, understanding the in vivo activity of not just a parent compound but also its primary metabolites is critical for a comprehensive efficacy and safety assessment. This guide provides an in-depth comparison of Didemethyl Mifepristone (RU42698), a key active metabolite of Mifepristone (RU486), with its parent compound. While direct, head-to-head in vivo efficacy studies on this compound are not extensively reported in publicly available literature, this guide synthesizes existing pharmacokinetic and receptor binding data to build a strong inferential case for its significant contribution to the overall pharmacological effect of Mifepristone. We will also detail the established experimental protocols necessary to formally confirm its in vivo efficacy.

Introduction to Mifepristone and its Active Metabolites

Mifepristone is a synthetic steroid that has garnered significant attention for its potent antiprogestogenic and antiglucocorticoid properties.[1] It acts as a competitive antagonist at the progesterone (PR) and glucocorticoid (GR) receptors.[2][3] Clinically, it is widely used in combination with a prostaglandin for medical termination of pregnancy.[4][5] Beyond this, its therapeutic potential is being explored for conditions such as Cushing's syndrome, uterine leiomyomas, and certain cancers.[6][7]

Upon oral administration, Mifepristone is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[8][9] This metabolism results in the formation of several metabolites, with the most prominent being the monodemethylated (RU42633) and didemethylated (RU42698 or this compound) derivatives.[8][9] Crucially, these metabolites are not inactive byproducts; they are pharmacologically active and retain a considerable affinity for both the progesterone and glucocorticoid receptors.[10][11] Furthermore, their serum concentrations are in a similar range to that of the parent mifepristone, suggesting that the observed in vivo effects of mifepristone are a result of the combined action of the parent drug and its active metabolites.[8][10] This guide will focus specifically on this compound and its comparative in vivo efficacy profile.

Mechanism of Action: A Shared Antagonism

Both Mifepristone and this compound exert their effects by competitively binding to the intracellular progesterone and glucocorticoid receptors. By binding to these receptors, they prevent the natural ligands, progesterone and cortisol, from binding and initiating the downstream signaling cascades that regulate gene expression. This antagonistic action leads to the observed antiprogestogenic and antiglucocorticoid effects.[3][12]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Mifepristone / this compound Mifepristone / this compound PR_GR Progesterone Receptor (PR) / Glucocorticoid Receptor (GR) Mifepristone / this compound->PR_GR Competitively Binds to Inactive_Complex Inactive Antagonist-Receptor Complex Mifepristone / this compound->Inactive_Complex Progesterone / Cortisol Progesterone / Cortisol Progesterone / Cortisol->PR_GR Binds to Active_Complex Active Hormone-Receptor Complex Progesterone / Cortisol->Active_Complex HSP Heat Shock Proteins (HSP) PR_GR->HSP Stabilized by PR_GR->Active_Complex Forms PR_GR->Inactive_Complex Forms DNA DNA (Hormone Response Element) Active_Complex->DNA Binds to Inactive_Complex->DNA Binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Blocked_Transcription Blocked Transcription DNA->Blocked_Transcription Prevents cluster_0 Phase 1: Animal Preparation & Dosing cluster_1 Phase 2: In-Life Monitoring & Procedures cluster_2 Phase 3: Endpoint Assessment cluster_3 Phase 4: Data Analysis & Comparison A1 Select Animal Model (e.g., Rats for Anti-implantation) A2 Randomize into Treatment Groups: - Vehicle - Mifepristone (Positive Control) - this compound A1->A2 A3 Administer Compounds (Defined Doses & Schedule) A2->A3 B1 Daily Health Monitoring A3->B1 B2 Specific Procedures (e.g., Mating Confirmation) B1->B2 C1 Sacrifice Animals at Pre-determined Timepoint B2->C1 C2 Collect Tissues/Organs (e.g., Uterine Horns, Thymus) C1->C2 C3 Measure Efficacy Endpoints (e.g., # of Implantation Sites, Organ Weight) C2->C3 D1 Statistical Analysis (e.g., ANOVA, t-test) C3->D1 D2 Calculate ED50 / % Inhibition D1->D2 D3 Compare Efficacy of This compound vs. Mifepristone D2->D3

Figure 2: Proposed Experimental Workflow for Comparative In Vivo Efficacy Study.

Comparative Summary and Future Directions

FeatureMifepristoneThis compound
Mechanism of Action Competitive antagonist of progesterone and glucocorticoid receptorsCompetitive antagonist of progesterone and glucocorticoid receptors
Receptor Affinity High affinity for PR and GRRetains considerable affinity for PR and GR
Pharmacokinetics Parent drug with active metabolitesMajor active metabolite with significant systemic exposure
In Vivo Antiprogestogenic Efficacy Well-established (e.g., abortifacient, anti-implantation)Inferred to be high based on receptor affinity and PK; contributes significantly to the overall effect of mifepristone
In Vivo Antiglucocorticoid Efficacy Well-establishedInferred to be significant; contributes to the overall effect of mifepristone

While the available evidence strongly suggests that this compound is a key contributor to the in vivo efficacy of Mifepristone, direct comparative studies are essential to fully elucidate its pharmacological profile. Such studies would provide valuable data for:

  • Optimizing therapeutic dosing: A better understanding of the relative potencies of the parent drug and its metabolites could inform the development of new formulations or dosing regimens.

  • Drug development: Isolating and potentially modifying active metabolites could lead to the development of new drugs with improved efficacy or safety profiles.

  • Personalized medicine: Investigating inter-individual variability in Mifepristone metabolism could help explain differences in patient responses.

References

  • Heikinheimo, O., et al. (2003). The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. Contraception, 68(6), 421-427. [Link]

  • Chen, Z., et al. (2016). In vitro and in vivo efficacy and safety evaluation of metapristone and mifepristone as cancer metastatic chemopreventive agents. Biomedicine & Pharmacotherapy, 81, 354-361. [Link]

  • Gaillard, R. C., et al. (1985). The antiglucocorticoid action of mifepristone. Journal of Steroid Biochemistry, 23(5B), 897-903. [Link]

  • Zhang, Z., et al. (2001). Antiprogestin pharmacodynamics, pharmacokinetics, and metabolism: implications for their long-term use. Current Pharmaceutical Design, 7(10), 841-862. [Link]

  • National Research Council (US) Committee on Antiprogestins: Assessing the Science. (1993). Antiglucocorticoid Effects of Antiprogestins. In: Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins. National Academies Press (US). [Link]

  • Sarkar, N. N. (2002). Mifepristone: bioavailability, pharmacokinetics and use-effectiveness. European Journal of Obstetrics & Gynecology and Reproductive Biology, 101(2), 113-120. [Link]

  • Heikinheimo, O. (1997). Clinical pharmacokinetics of mifepristone. Clinical Pharmacokinetics, 33(1), 7-17. [Link]

  • Blasco, M. J., et al. (2004). In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone. The Journal of Steroid Biochemistry and Molecular Biology, 88(3), 277-288. [Link]

  • Fleseriu, M., et al. (2012). Mifepristone, a glucocorticoid receptor antagonist, produces clinical and metabolic benefits in patients with Cushing's syndrome. The Journal of Clinical Endocrinology & Metabolism, 97(6), 2039-2049. [Link]

  • Heikinheimo, O., & Kekkonen, R. (1993). The pharmacokinetics of mifepristone in humans. Annals of Medicine, 25(1), 61-65. [Link]

  • Chalmers, J., et al. (1993). The glucocorticoid antagonist mifepristone reveals abnormal regulation of the adrenocortical system in obese Zucker rats. Journal of Endocrinology, 136(2), 327-335. [Link]

  • National Research Council (US) Committee on Antiprogestins: Assessing the Science. (1993). Summary. In: Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins. National Academies Press (US). [Link]

  • Spitz, I. M., & Bardin, C. W. (1993). Mifepristone (RU 486)--a modulator of progestin and glucocorticoid action. The New England Journal of Medicine, 329(6), 404-412. [Link]

  • Li, C., et al. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 25(2), 527-535. [Link]

  • Yan, Y., et al. (2022). Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial. Frontiers in Pharmacology, 13, 989505. [Link]

  • Chen, H. F., et al. (2009). Mifepristone acts as progesterone antagonist of non-genomic responses but inhibits phytohemagglutinin-induced proliferation in human T cells. Human Reproduction, 24(7), 1773-1780. [Link]

  • Vozella, V., et al. (2021). Glucocorticoid Receptor Antagonist Mifepristone Does Not Alter Innate Anxiety-Like Behavior in Genetically-Selected Marchigian Sardinian (msP) Rats. International Journal of Molecular Sciences, 22(6), 3121. [Link]

  • Mayer, J. L., et al. (2006). Brief treatment with the glucocorticoid receptor antagonist mifepristone normalises the corticosterone-induced reduction of adult hippocampal neurogenesis. Journal of Neuroendocrinology, 18(8), 629-631. [Link]

  • World Health Organization. (2008). A comparative pharmacokinetic study of oral mifepristone and vaginal misoprostol in pregnant women. [Link]

  • Zhang, R., & Liu, L. (2016). Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. Methods in Molecular Biology, 1406, 315-331. [Link]

  • Grazzini, E., et al. (1998). Mifepristone acts as progesterone antagonist of non-genomic responses but inhibits phytohemagglutinin-induced proliferation in human T cells. Human Reproduction, 13(5), 1378-1384. [Link]

  • Veng-Pedersen, P., & Modi, N. B. (2011). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. The AAPS Journal, 13(1), 54-64. [Link]

  • Fjerstad, M., et al. (2015). Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days. Contraception, 91(4), 281-285. [Link]

  • Spitz, I. M. (2003). Progesterone antagonists and progesterone receptor modulators. Expert Opinion on Investigational Drugs, 12(10), 1693-1706. [Link]

  • Li, C., et al. (2017). Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents. Bioorganic & Medicinal Chemistry, 25(2), 527-535. [Link]

  • Carneiro, C., et al. (2021). In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes. Molecules, 26(11), 3321. [Link]

  • Carnizello, A. P., et al. (2016). In vitro and in vivo antitumor activity of a novel carbonyl ruthenium compound, the ct-[RuCl(CO)(dppb)(bipy)]PF-6[dppb=1,4-bis(diphenylphosphine)butane and bipy=2,2'-bipyridine. Journal of Inorganic Biochemistry, 161, 128-137. [Link]bipy22'-bipyridine)

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Comparative Metabolic Stability Guide: Didemethyl Mifepristone vs. Mifepristone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug development and metabolic profiling, Mifepristone (RU-486) exhibits high metabolic lability, primarily driven by CYP3A4-mediated N-demethylation. In contrast, its secondary metabolite, Didemethyl Mifepristone (RU 42 848) , demonstrates significantly higher metabolic stability.

While Mifepristone functions as a high-clearance substrate rapidly converting to its monodemethylated form, this compound represents a "metabolic bottleneck." It is formed slowly and undergoes further biotransformation at a negligible rate compared to the parent compound. Consequently, while circulating concentrations of the didemethyl variant are initially lower, its terminal half-life and persistence in plasma often exceed that of the parent drug, contributing significantly to the sustained antiglucocorticoid and antiprogestogen effects.

Mechanistic Metabolic Pathway

Understanding the stability difference requires visualizing the oxidative cascade. Mifepristone undergoes sequential N-demethylation. The transition from Parent


 Mono is kinetically favored (fast), whereas the transition from Di 

Further Metabolites is kinetically hindered (slow).
Figure 1: CYP3A4-Mediated Biotransformation Cascade

MetabolicPathway Mifepristone Mifepristone (Parent / RU-486) [Metabolically Labile] Mono Monodemethyl Mifepristone (RU 42 633) [Intermediate] Mifepristone->Mono Rapid N-demethylation (High Vmax) CYP3A4 CYP3A4 CYP3A4->Mifepristone Di This compound (RU 42 848) [Metabolically Stable] Mono->Di Slower N-demethylation Elimination Renal/Biliary Elimination (Slow) Di->Elimination Persistence Phase

Caption: The metabolic cascade showing the rapid degradation of Mifepristone compared to the persistence of the Didemethyl variant.

Comparative Performance Data

The following data synthesizes kinetic parameters from human liver microsome (HLM) assays and clinical pharmacokinetic (PK) studies.

Table 1: Metabolic Stability & Pharmacokinetic Profile
ParameterMifepristone (Parent)This compound (RU 42 848)Comparative Insight
Primary Enzyme CYP3A4 (Major), CYP3A5 (Minor)CYP3A4 (Negligible activity)Parent is a high-affinity substrate; Metabolite is a poor substrate.
Intrinsic Clearance (

)
High (

ratio is large)
LowDidemethyl resists further oxidation.

(Affinity)
~36 µM (for demethylation)Not determinable (reaction too slow)High affinity for Parent; low affinity for Metabolite.
Plasma Half-Life (

)
~18 hours (Terminal phase)> 30 hours (often up to 90h)Metabolite elimination is rate-limited by its formation and slow clearance.
Protein Binding (AAG) > 95% (Saturable)> 95% (Saturable)Both bind Alpha-1-Acid Glycoprotein, protecting them from hepatic extraction.

Key Technical Finding: In in vitro microsomal incubations, Mifepristone depletion follows first-order kinetics rapidly. This compound, when incubated in isolation, shows minimal depletion over standard 60-minute time courses, confirming its inherent metabolic stability.

Experimental Protocol: Assessing Metabolic Stability

To empirically validate the stability difference, researchers should utilize a Substrate Depletion Assay using pooled Human Liver Microsomes (HLM).

Methodological Principles
  • System: Pooled HLM (50 donors) to average CYP variations.

  • Control: Testosterone (CYP3A4 probe) to verify system viability.

  • Critical Variable: Incubation time. Because Didemethyl is stable, standard 30-min assays may yield false "no metabolism" results. Extended time points (up to 120 min) are recommended for the metabolite.

Workflow Diagram

StabilityAssay Prep Preparation 1 µM Substrate 0.5 mg/mL HLM PreInc Pre-Incubation 37°C, 5 min Prep->PreInc Start Initiation Add NADPH (1 mM) PreInc->Start Sampling Time Course Sampling 0, 15, 30, 60, 120 min Start->Sampling Quench Quench Ice-cold Acetonitrile (Contains IS) Sampling->Quench Analysis LC-MS/MS Analysis Plot ln(Conc) vs Time Quench->Analysis

Caption: Workflow for determining Intrinsic Clearance (


) via substrate depletion.
Step-by-Step Protocol
  • Preparation: Prepare stock solutions of Mifepristone and this compound in DMSO (final concentration <0.1% v/v).

  • Reaction Mix: Dilute substrates to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH final).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile containing an Internal Standard (e.g., Deuterated Mifepristone).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Expected Result: The slope for Mifepristone will be steep (high clearance). The slope for this compound will be shallow or near-flat (low clearance).

Implications for Drug Development

  • Toxicology: Because this compound persists longer than the parent, toxicity studies must account for the metabolite's exposure (AUC), not just the parent. The metabolite retains affinity for Glucocorticoid Receptors (GR), contributing to prolonged HPA axis blockade.

  • Drug-Drug Interactions (DDI): Mifepristone is a mechanism-based inhibitor of CYP3A4. The stability of the Didemethyl variant means it remains in the hepatocyte longer, potentially competing for CYP binding sites or transporter proteins (like P-gp) long after the parent drug is cleared.

  • Bioequivalence: When comparing generic formulations, measuring the parent drug alone is insufficient. Regulatory bodies (FDA/EMA) often require quantification of RU 42 633 and RU 42 848 due to their stability and contribution to efficacy.

References

  • Heikinheimo, O., et al. (2003). Clinical pharmacokinetics of mifepristone.[1][2][3][4][5][6][7] PubMed. Link

  • Jang, S.H., et al. (2001). Differential Oxidation of Mifepristone by Cytochromes P450 3A4 and 3A5. Drug Metabolism and Disposition.[1][2][3][4][6][7][8] Link

  • BenchChem. (2025).[2] Pharmacokinetics and bioavailability of Mifepristone in research models.[2]Link

  • FDA Access Data. (1996). Mifepristone Tablets, 200 mg - Clinical Pharmacology and Biopharmaceutics Review.Link

  • Mayo Clinic. (2025). Mifepristone (Oral Route) - Side Effects & Dosage.Link

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Safety Operating Guide

Navigating the Disposal of Didemethyl Mifepristone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Didemethyl Mifepristone, a key metabolite of Mifepristone. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring your laboratory operations are safe, efficient, and compliant.

The Critical Importance of Proper Disposal

Improper disposal of pharmacologically active compounds like this compound can lead to environmental contamination and potential exposure risks.[5][6][7] As a metabolite of a potent hormone antagonist, its release into the ecosystem could have unforeseen consequences. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice.

Core Principles of this compound Waste Management

The disposal of this compound, treated as a hazardous pharmaceutical waste, is governed by a set of core principles designed to minimize risk and ensure regulatory compliance.[8][9][10]

PrincipleRationale
Waste Characterization Properly identifying the waste stream is the foundational step for determining the appropriate disposal pathway.
Segregation Preventing the mixing of hazardous and non-hazardous waste is crucial for safety and cost-effective disposal.[11]
Containment Using appropriate, clearly labeled containers prevents leaks and ensures safe handling.[11][12]
Licensed Disposal Utilizing a licensed chemical destruction facility ensures that the waste is treated and disposed of in an environmentally sound manner.[1][5]
Documentation Maintaining accurate records of waste generation and disposal is a legal requirement and a key component of a robust safety program.[8]

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, actionable workflow for the safe disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all forms of this compound waste: This includes unused neat compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the metabolite.

  • Segregate this compound waste at the point of generation. Use a designated, clearly labeled hazardous waste container.[9][11] This container should be black for hazardous pharmaceutical waste, as recommended by the EPA.[9]

  • Do NOT mix this compound waste with non-hazardous laboratory trash. This prevents cross-contamination and ensures that all hazardous material is disposed of correctly.[11]

2. Waste Containment and Labeling:

  • Use a compatible, leak-proof container. The container should be in good condition and have a secure lid.

  • Label the container clearly. The label should include:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The associated hazards (e.g., "Reproductive Hazard")

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory.

3. Storage of Waste:

  • Store the waste container in a designated, secure area. This area should be away from general laboratory traffic and incompatible materials.[4]

  • Ensure the storage area is well-ventilated. [1][12]

  • Keep the container closed except when adding waste.

4. Disposal Procedure:

  • Arrange for pickup and disposal by a licensed hazardous waste contractor. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • The primary recommended disposal method is controlled incineration at a licensed chemical destruction plant. [1][9] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.

  • Do NOT dispose of this compound waste down the drain or in the regular trash. [6][9][12] This is a direct violation of environmental regulations and poses a significant risk of contamination.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

start Generation of This compound Waste is_contaminated Is the material contaminated with this compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No segregate Segregate as Hazardous Pharmaceutical Waste is_contaminated->segregate Yes contain Place in a labeled, leak-proof hazardous waste container segregate->contain store Store in a designated, secure area contain->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs incinerate Licensed Contractor Transports for Controlled Incineration contact_ehs->incinerate end Disposal Complete incinerate->end

Caption: Decision workflow for the proper disposal of this compound waste.

Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment:

When handling this compound, including its waste, appropriate PPE is mandatory to prevent exposure.[1][12]

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[3]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[3]

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS office immediately.

  • For small spills:

    • Wear appropriate PPE.

    • If the spill is a solid: Carefully sweep or scoop up the material to avoid generating dust and place it in a labeled hazardous waste container.[4][12]

    • If the spill is a liquid: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Conclusion

The responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. By following these established procedures for the disposal of this compound, based on the protocols for its parent compound Mifepristone, you are not only ensuring compliance with regulations but also upholding the highest standards of scientific integrity. Always consult your institution's specific guidelines and your EHS office for any additional requirements.

References

  • Mifepristone - Safety Data Sheet - ChemicalBook. (n.d.).
  • Mifepristone - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - STEMCELL Technologies. (2020, November 23).
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14).
  • Proper Disposal of Mifepristone: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
  • Mifepristone SDS, 84371-65-3 Safety Data Sheets - ECHEMI. (n.d.).
  • Environmental Assessment - accessdata.fda.gov. (1996, July 14).
  • How to Dispose of Chemical Waste and Laboratory Waste. (2019, June 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2015, July 8).
  • Management of Hazardous Waste Pharmaceuticals | US EPA. (n.d.). Retrieved January 27, 2026, from [Link]

  • Medication & Pharmaceutical Waste Disposal Explained - Stericycle. (n.d.).
  • Pharmaceutical Waste - Environmental Health & Safety - University of Delaware. (n.d.).
  • Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health. (2025, May 14).
  • Proper Disposal in Pharmaceutical Research is Extremely Important - Rx Destroyer. (2022, January 20).

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Retrosynthesis Analysis

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Didemethyl Mifepristone
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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.